Product packaging for 4-Guanidinobutanal(Cat. No.:)

4-Guanidinobutanal

Cat. No.: B1206143
M. Wt: 129.16 g/mol
InChI Key: VCOFTLCIPLEZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Guanidinobutanal is an organic compound with the molecular formula C5H11N3O and an average mass of 129.163 Da . It is a key intermediate in the arginine degradation pathway in microorganisms such as Pseudomonas putida , where it is metabolized by the enzyme γ-guanidinobutyraldehyde dehydrogenase (EC 1.2.1.54) to form 4-guanidinobutanoate . Recent research has identified this compound for the first time in Banlangen granules, a Traditional Chinese Medicine preparation derived from Isatidis Radix . The compound was characterized as part of the anti-influenza material basis of the granules, with the fractions containing it showing significant inhibitory effects against influenza virus strains including H1N1, H5N1, and H7N9 . This highlights its specific research value in virology and natural product chemistry for investigating novel anti-influenza agents. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3O B1206143 4-Guanidinobutanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-(4-oxobutyl)guanidine

InChI

InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4-9/h4H,1-3H2,(H4,6,7,8)

InChI Key

VCOFTLCIPLEZKE-UHFFFAOYSA-N

SMILES

C(CC=O)CN=C(N)N

Canonical SMILES

C(CC=O)CN=C(N)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Guanidinobutanal

Precursor-Based Synthetic Approaches

Precursor-based synthesis typically involves starting with readily available molecules and transforming them through a series of chemical reactions. For 4-guanidinobutanal, direct synthesis from common precursors like butyric acid derivatives is not a well-established practice.

There is a lack of direct literature detailing the synthesis of this compound starting from butyric acid or its derivatives. While butyric acid derivatives can serve as building blocks for various organic molecules, specific pathways leading to the introduction of both an aldehyde and a guanidine (B92328) group onto a four-carbon chain derived from butyric acid are not prominently documented.

Guanidine functional groups are typically introduced by reacting an amine with a guanidinylating agent. Common methods involve reagents such as cyanamide, S-methylisothiourea derivatives, or pre-formed guanidine salts, often under specific catalytic conditions organic-chemistry.orgorganic-chemistry.org. These strategies are widely applied for the synthesis of guanidine-containing compounds, including amino acids and other amines. However, the direct guanidinylation of an aldehyde precursor to form this compound is not a commonly described chemical transformation in the literature. The guanidine moiety is usually appended to amine functionalities.

Aldehydes are versatile functional groups that can undergo various transformations. Techniques for functionalizing aldehydes include oxidation, reduction, and reactions at the alpha-carbon. While methods exist for modifying aldehydes mdpi.comprinceton.edunih.govrsc.org, the specific chemical introduction of a guanidine group directly onto an aldehyde carbon or through modification of the aldehyde functionality itself to incorporate a guanidine moiety is not a standard or widely reported method for this compound synthesis.

The primary known formation pathway for this compound involves the enzymatic decarboxylation of 2-oxo-5-guanidinopentanoate or the catabolism of 2-ketoarginine ontosight.aimicrobiologyresearch.org. These processes highlight its role as a metabolite rather than a synthetically targeted compound through conventional chemical means.

Total Synthesis Approaches and Route Optimization

Total synthesis refers to the complete chemical synthesis of a complex molecule from simpler precursors. For this compound, which is a relatively small molecule, a formal "total synthesis" in the context of complex natural products is not typically discussed. However, general principles of synthetic strategy apply.

Data Table: Known Formation Pathways and Related Compounds

Chemical Reactivity and Mechanistic Studies of 4 Guanidinobutanal

Aldehyde Group Reactivity

The aldehyde functional group (-CHO) in 4-guanidinobutanal is an electrophilic center susceptible to attack by nucleophiles. Its reactivity is characteristic of aldehydes, undergoing addition, condensation, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

Aldehydes readily undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This process typically leads to the formation of a tetrahedral intermediate, which then proceeds to form various products depending on the nucleophile and reaction conditions.

Cyanohydrin Formation: Like other aldehydes, this compound can react with hydrogen cyanide (HCN) or cyanide salts in the presence of acid to form cyanohydrins msu.educhemguide.co.uk. This reaction involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon, followed by protonation of the alkoxide intermediate.

Hydride Reduction: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group of this compound to a primary alcohol, yielding 4-guanidinobutan-1-ol msu.eduuobabylon.edu.iq.

Organometallic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbon of this compound, forming alkoxide intermediates that, upon workup with acid, yield secondary alcohols msu.eduuobabylon.edu.iq.

Table 3.1.1: Representative Nucleophilic Addition Reactions of Aldehydes

NucleophileReaction TypeGeneral Product ClassExample Product (for generic aldehyde RCHO)
CN⁻Cyanohydrin FormationHydroxynitrileRCH(OH)CN
H⁻ (from NaBH₄)ReductionPrimary AlcoholRCH₂OH
R⁻ (from RLi)AdditionSecondary AlcoholRCH(R)OH

Condensation Reactions (e.g., Schiff Base Formation)

Aldehydes react with primary amines to form imines, commonly known as Schiff bases, through a condensation reaction involving the elimination of water mdpi.comwikipedia.org. This process typically involves nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by dehydration.

Schiff Base Formation: While not explicitly detailed for this compound, it can react with primary amines to form Schiff bases. The presence of the guanidine (B92328) group does not preclude this reaction at the aldehyde terminus.

Pictet-Spengler Reaction: A significant condensation reaction involving this compound is the Pictet-Spengler reaction. In this process, this compound can condense with amines, such as dopamine, to form cyclic adducts, specifically substituted 1,2,3,4-tetrahydroisoquinolines researchgate.netnih.gov. This reaction highlights the potential for intramolecular or intermolecular cyclization involving the aldehyde and an amine.

Table 3.1.2: Condensation Reactions Involving Aldehydes

Reaction TypeReactantsProduct Type
Schiff Base FormationAldehyde + Primary AmineImine (Schiff Base)
Pictet-Spengler ReactionAldehyde + β-Arylethylamine (e.g., Dopamine)Cyclic Tetrahydroisoquinoline

Oxidation and Reduction Pathways

The aldehyde group is readily oxidized to a carboxylic acid or reduced to an alcohol.

Reduction: While not as prominently detailed for this compound specifically, aldehydes can generally be reduced to primary alcohols using various reducing agents, as noted in section 3.1.1.

Table 3.1.3: Oxidation and Reduction of Aldehyde Groups

Reaction TypeReactantReagent/EnzymeProductNotes
OxidationThis compoundGamma-guanidinobutyraldehyde dehydrogenase (EC 1.2.1.54)4-GuanidinobutanoateRequires NAD⁺ as a cofactor.
ReductionAldehyde (general)NaBH₄, LiAlH₄Primary AlcoholConverts aldehyde to alcohol.

Guanidine Moiety Reactivity

The guanidine group (-NH-C(=NH)-NH₂) is a highly basic functional group due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. This basicity significantly influences the compound's behavior in different pH environments and its potential to form salts or participate in acid-base reactions.

Protonation and Acid-Base Equilibria in Research Media

Guanidine is a strong organic base, with a pKa of its conjugate acid around 13.6 ias.ac.in. This high basicity means that in most physiological and common laboratory pH ranges (e.g., pH 1-10), the guanidine moiety of this compound will be predominantly protonated, existing as a guanidinium cation.

Protonation State: In aqueous solutions with pH values below approximately 13, this compound will exist primarily in its protonated, cationic form, [4-guanidiniumylbutanal]⁺. This protonation affects its solubility and reactivity.

Acid-Base Equilibria: The compound will participate in acid-base equilibria, with the guanidinium cation acting as a weak acid and the free guanidine form acting as a strong base. The specific pKa value for the protonated guanidine moiety in this compound would be influenced by the rest of the molecule but is expected to be in the strongly basic range.

Table 3.2.1: Guanidine Moiety Basicity

Functional GroupCharacteristicpKa of Conjugate AcidPredominant Form at pH 7
GuanidineStrong Base~13.6Protonated (Guanidinium)

Formation of Cyclic Adducts

The guanidine group, particularly in its protonated form, can influence or participate in cyclization reactions, often in conjunction with the aldehyde group.

Compound List:

this compound (C₅H₁₁N₃O)

4-Guanidinobutanoate (C₅H₁₁N₃O₂)

Hydrogen Cyanide (HCN)

Dopamine

4-Guanidiniumylbutanal

Intermolecular Interactions and Supramolecular Assembly

The capacity of this compound to participate in intermolecular interactions is crucial for its behavior in condensed phases and its potential for self-assembly into supramolecular structures. These interactions are primarily governed by the presence of the guanidino group and the aldehyde functionality.

Studies investigating the supramolecular assembly of this compound are limited in the public domain. However, based on its chemical structure, it is plausible that this compound could self-assemble through a combination of hydrogen bonding and other non-covalent forces, such as van der Waals interactions. The amphiphilic nature, with the polar guanidino group and the relatively less polar alkyl chain, might also contribute to self-assembly phenomena in specific solvent environments. Research into similar guanidine-containing molecules has shown their propensity to form ordered assemblies, including gels or crystalline architectures, driven by the strong directional interactions of the guanidinium cation enzyme-database.orglums.edu.pknih.gov.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is key to predicting its chemical behavior and optimizing synthetic routes or applications. Investigations into its reactivity often focus on the aldehyde group and the guanidino moiety.

Kinetic studies of reactions involving this compound are essential for quantifying reaction rates and determining rate-limiting steps. For example, the decarboxylation of 5-guanidino-2-oxopentanoate (B1236268) to form this compound is an enzyme-catalyzed reaction (EC 4.1.1.75) that requires thiamine (B1217682) diphosphate (B83284) and a divalent cation enzyme-database.org. Studies on the kinetics of reactions such as condensation, oxidation, or reduction involving the aldehyde group would provide insights into reaction pathways and the influence of the guanidino group on the aldehyde's reactivity. While specific kinetic data for many of these reactions are not widely published, general principles of aldehyde chemistry and guanidine group protonation states would inform such studies lookchem.com.

Spectroscopic techniques are vital for monitoring the progress of reactions involving this compound and elucidating reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can track the disappearance of reactants and the appearance of products, providing detailed mechanistic information researchgate.netualberta.ca. For instance, changes in the characteristic IR absorption bands of the aldehyde carbonyl group (around 1720-1740 cm⁻¹) or the guanidino group can indicate reaction progression. NMR can monitor the disappearance of aldehyde protons and the appearance of new signals corresponding to products. Mass spectrometry is invaluable for identifying reaction intermediates and confirming product masses, often used in conjunction with liquid chromatography (LC-MS) for complex reaction mixtures plos.orgresearchgate.netcore.ac.ukresearchgate.net. Studies have utilized LC-MS to identify this compound as a metabolite and to track its presence in biological systems, demonstrating the utility of these spectroscopic methods nih.govcore.ac.uknih.gov.

Biochemical Roles and Metabolism of 4 Guanidinobutanal in Non Human Systems

Endogenous Formation and Catabolic Pathways in Model Organisms

Enzymatic Pathways Involving Guanidino Compounds (e.g., Arginine Metabolism)

In several microorganisms, 4-guanidinobutanal is a key intermediate in alternative arginine degradation pathways. researchgate.netnih.govmdpi.com In Pseudomonas putida, for instance, L-arginine can be catabolized via the arginine oxidase pathway, which leads to the formation of this compound from α-ketoarginine. tandfonline.com This pathway involves the decarboxylation of 5-guanidino-2-oxopentanoate (B1236268) by the enzyme 5-guanidino-2-oxopentanoate decarboxylase (EC 4.1.1.75), yielding this compound and CO2. qmul.ac.ukkegg.jp This enzymatic reaction is dependent on thiamine (B1217682) diphosphate (B83284) and a divalent cation. qmul.ac.ukenzyme-database.org

Another pathway involves the transamination of arginine to ketoarginine, which is then decarboxylated to produce this compound. This has been described in Kluyveromyces lactis and is considered a potential arginase-independent pathway for arginine metabolism that may be widespread in fungi. nih.govresearchgate.netasm.org Similarly, in Pseudomonas aeruginosa, D-arginine can be converted to 2-ketoarginine, which is further catabolized to this compound. microbiologyresearch.orgnih.gov

The catabolism of agmatine (B1664431), another guanidino compound derived from the decarboxylation of arginine, can also lead to the formation of this compound. In Nocardioides simplex, agmatine is converted to this compound by the action of a diaminopropane (B31400) aminotransferase. tandfonline.com In the fungus Aspergillus niger, an amine oxidase acts on agmatine to produce this compound. researchgate.netnih.gov

Once formed, this compound is typically oxidized to 4-guanidinobutanoate by the enzyme γ-guanidinobutyraldehyde dehydrogenase (EC 1.2.1.54), an NAD+-dependent reaction. qmul.ac.ukgenome.jpgenome.jpwikipedia.org This enzyme has been identified and characterized in Pseudomonas putida. tandfonline.comqmul.ac.uk

Role as a Metabolic Intermediate in Microorganisms and Plants

This compound serves as a crucial metabolic intermediate in the arginine and agmatine catabolic pathways of various microorganisms, connecting the initial breakdown products to central metabolic routes. researchgate.netnih.govasm.orgscielo.org.mxembopress.orgresearchgate.net In bacteria like Pseudomonas and Nocardioides simplex, the formation of this compound is a key step in utilizing arginine or agmatine as a source of carbon and nitrogen. microbiologyresearch.orgnih.govtandfonline.comasm.org The subsequent oxidation of this compound to 4-guanidinobutanoate allows for further degradation to compounds like 4-aminobutyrate (GABA), which can then enter the Krebs cycle. researchgate.netnih.gov

In the fungus Aspergillus niger, a novel pathway for agmatine utilization has been identified where agmatine is converted to this compound and then to 4-guanidinobutanoate. researchgate.netnih.gov This pathway represents an alternative to the more commonly known arginase-dependent routes for arginine metabolism. researchgate.netnih.gov Similarly, in the yeast Kluyveromyces lactis, an arginase-independent pathway involving this compound has been proposed. researchgate.netresearchgate.net

In the context of plant biochemistry, this compound is recognized as a plant natural product. biorxiv.org The plant enzyme aminobutyraldehyde dehydrogenase (EC 1.2.1.19) has been shown to act on this compound. kegg.jpqmul.ac.ukgenome.jpenzyme-database.org This suggests a role for this compound in plant arginine metabolism, potentially as a precursor to GABA. biorxiv.org

Detection and Quantification in Biological Matrices of Research Interest (e.g., cell cultures, animal tissues for research)

The detection and quantification of this compound in biological matrices are essential for studying its metabolic roles. In research settings, various analytical techniques are employed. For instance, in studies involving the fungus Aspergillus niger, thin-layer chromatography (TLC) has been used to detect guanidinium (B1211019) compounds, including this compound, in culture media. researchgate.net

In metabolomics studies of the yeast Saccharomyces cerevisiae, a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has successfully identified and quantified this compound for the first time in this organism. mdpi.com These advanced analytical workflows allow for the sensitive and specific detection of novel metabolites within complex biological samples like cell extracts. mdpi.comresearchgate.net For in vitro enzyme assays, this compound can be prepared from L-arginine for use as a substrate. tandfonline.com

Interactions with Biomacromolecules in Research Models

Enzyme Substrate or Inhibitor Studies in vitro

In vitro studies have been crucial in elucidating the enzymatic transformations of this compound. It primarily serves as a substrate for NAD+-dependent dehydrogenases. In Pseudomonas putida, two distinct dehydrogenases have been purified that act on this compound. tandfonline.com One is a specific 4-guanidinobutyraldehyde dehydrogenase (GBAL dehydrogenase), and the other is an aminobutyraldehyde dehydrogenase (ABAL dehydrogenase) which also exhibits activity towards this compound. tandfonline.com

The GBAL dehydrogenase from P. putida shows high specificity for this compound, with an apparent Km value of 0.03 mM. tandfonline.com In contrast, the ABAL dehydrogenase has a broader substrate specificity, acting on several aldehydes, but still efficiently dehydrogenates this compound. tandfonline.com In Pseudomonas aeruginosa, a bifunctional enzyme encoded by the kauB gene exhibits both 4-guanidinobutyraldehyde dehydrogenase and 4-aminobutyraldehyde dehydrogenase activities. microbiologyresearch.orgnih.gov

The aminobutyraldehyde dehydrogenase from plants has also been shown to utilize this compound as a substrate in vitro. kegg.jpqmul.ac.ukwikipedia.org The interactions between these enzymes and their substrates, including this compound, are governed by weak, noncovalent forces such as the hydrophobic effect, ionic interactions, and hydrogen bonding, which contribute to the specificity and affinity of these interactions. asbmb.org

Table 1: In Vitro Enzyme-Substrate Studies Involving this compound

EnzymeOrganismSubstrate(s)Key FindingsReference
4-Guanidinobutyraldehyde Dehydrogenase (GBAL Dehydrogenase)Pseudomonas putidaThis compoundHighly specific for this compound with an apparent Km of 0.03 mM. tandfonline.com
Aminobutyraldehyde Dehydrogenase (ABAL Dehydrogenase)Pseudomonas putida4-Aminobutyraldehyde, this compound, and other aldehydesExhibits broad substrate specificity but is active with this compound. tandfonline.com
KauBPseudomonas aeruginosa4-Guanidinobutyraldehyde, 4-AminobutyraldehydeA bifunctional enzyme with both dehydrogenase activities. microbiologyresearch.orgnih.gov
Aminobutyraldehyde DehydrogenasePlants (e.g., Vicia faba)4-Aminobutanal, this compoundDemonstrates activity with this compound. kegg.jpqmul.ac.ukwikipedia.org

Binding Affinity Studies with Receptors or DNA/RNA Analogues in vitro

Currently, there is a lack of specific in vitro studies focusing on the binding affinity of this compound with receptors or DNA/RNA analogues. Research has predominantly centered on its role as a metabolic intermediate and its interactions with enzymes involved in its synthesis and degradation. The interactions between macromolecules and small molecules like this compound are fundamental to biological processes and are mediated by noncovalent interactions that determine binding specificity and affinity. asbmb.org While the binding of other guanidino compounds to macromolecules has been studied, dedicated research on the binding properties of this compound to non-enzymatic biomacromolecules is not extensively documented in the available scientific literature.

Cellular Effects in In Vitro and In Vivo Non-Human Research Models

The cellular effects of this compound are primarily understood through its role as an intermediate in arginine and agmatine metabolism. In vitro and in vivo studies using non-human models, such as rodents and yeast, have begun to elucidate its impact on cellular signaling, gene expression, and homeostasis.

Impact on Cellular Signaling Pathways (e.g., enzyme activation/inhibition)

This compound is a substrate for specific enzymes, placing it at a key junction in metabolic signaling. The primary enzyme responsible for its catabolism is 4-guanidinobutyraldehyde dehydrogenase (EC 1.2.1.54), which catalyzes its irreversible, NAD(P)+-dependent oxidation to 4-guanidinobutanoate. wikipedia.orgnih.gov This reaction is a critical step in the metabolic pathway of amino groups and the urea (B33335) cycle. wikipedia.org In some organisms, such as certain plants, aminobutyraldehyde dehydrogenase also demonstrates the ability to act on this compound. kegg.jp

The production of this compound is also tightly regulated. It can be formed from agmatine through the action of diamine oxidase (DAO). uq.edu.au Alternatively, in some fungal and bacterial pathways, it is produced from 2-oxo-5-guanidinopentanoate by the enzyme 5-guanidino-2-oxopentanoate decarboxylase (EC 4.1.1.75). ontosight.aiqmul.ac.ukgenome.jp The activity of this decarboxylase is dependent on cofactors such as thiamine diphosphate and a divalent cation. qmul.ac.ukgenome.jp

Research using a septic rat model has provided indirect evidence of the signaling pathways influenced by the metabolic flux through this compound. In this study, administration of agmatine, a direct metabolic precursor to this compound, led to significant changes in key cellular signaling pathways in liver tissue. amegroups.org Specifically, agmatine treatment resulted in the decreased protein and gene expression of components of the NF-κB pathway, including IκBα and NF-κB p65, which are canonical proteins in sepsis-induced inflammation. amegroups.org Concurrently, the expression of AMPKα1/2, a major regulator of lipid and glucose metabolism, was increased following agmatine treatment. amegroups.org These findings suggest that the metabolic pathway involving agmatine and its downstream metabolites, including this compound, can modulate critical inflammatory and metabolic signaling cascades. amegroups.org

Table 1: Enzymes Involved in the Metabolism of this compound

EnzymeEC NumberReactionOrganism/System ContextCitation
5-guanidino-2-oxopentanoate decarboxylase4.1.1.755-guanidino-2-oxopentanoate → this compound + CO2Fungi, Bacteria (e.g., Pseudomonas putida) ontosight.aiqmul.ac.ukgenome.jp
Diamine oxidase (DAO)1.4.3.22Agmatine → this compoundMammals uq.edu.au
gamma-Guanidinobutyraldehyde dehydrogenase1.2.1.54This compound + NAD+ + H2O → 4-guanidinobutanoate + NADH + H+Bacteria (e.g., Pseudomonas putida), Mammals wikipedia.org
Aminobutyraldehyde dehydrogenase1.2.1.194-aminobutanal → 4-aminobutanoate (also acts on this compound)Plants kegg.jp

Modulation of Gene Expression in Cell Lines (non-human derived)

Transcriptomic studies in non-human systems have revealed that metabolic shifts involving this compound and its precursors are associated with significant changes in gene expression. In a study on septic Sprague-Dawley rats, metabolomic analysis was combined with transcriptomics of liver tissue after treatment with agmatine. amegroups.org The results demonstrated that this treatment, which influences the levels of metabolites like this compound, altered the expression of genes across several metabolic pathways. amegroups.org

For instance, the treatment induced a significant increase in the mRNA of glycine (B1666218) amidinotransferase (GATM), the rate-limiting enzyme in the synthesis of the creatine (B1669601) precursor, guanidinoacetic acid. amegroups.org Furthermore, the study observed broad changes in gene expression related to lipid and amino acid metabolism. amegroups.org Genes involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway and the cytochrome P450 (CYP450) enzyme system were also differentially regulated. amegroups.org These findings indicate that the metabolic axis involving this compound is linked to the genetic regulation of crucial hepatic metabolic and detoxification pathways. amegroups.org

In the protozoan parasite Leishmania donovani, genes involved in metabolic pathways related to this compound's precursor, arginine, have been implicated in drug resistance, highlighting the importance of this metabolic network in pathogen survival. nih.gov

Table 2: Impact of Agmatine (this compound Precursor) on Gene Expression in Septic Rat Liver Tissue

Metabolic PathwayObserved Gene Expression ChangeSignificanceCitation
Amino Acid MetabolismUp-regulation and Down-regulation observedModulation of amino acid synthesis and catabolism amegroups.org
Fatty Acid MetabolismUp-regulation and Down-regulation observedRegulation of lipid metabolism in response to sepsis amegroups.org
PPAR Signaling PathwayUp-regulation and Down-regulation observedControl of lipid and inflammatory responses amegroups.org
CYP450 Enzyme PathwayDown-regulation observedAffects excretion of metabolites and drug metabolism amegroups.org

Role in Oxidative Stress or Cellular Homeostasis in Research Cells

Evidence from non-human model organisms suggests a role for this compound in cellular stress tolerance and homeostasis. nih.gov Metabolomic studies in the yeast Saccharomyces cerevisiae identified this compound and its oxidized product, 4-guanidinobutanoate, for the first time in this organism. nih.govresearchgate.net Researchers observed that in yeast cells with a mutation in the SYM1 gene (the human ortholog of which is linked to mitochondrial disease), the levels of both this compound and 4-guanidinobutanoate were reduced. nih.gov This finding led to the hypothesis that these metabolites, originating from an alternative arginine degradation pathway, may have biological roles related to cellular stress tolerance. nih.govresearchgate.net

This connection to stress response is supported by studies in mammalian systems. Agmatine, a precursor to this compound, is known to have antioxidant and anti-inflammatory functions. amegroups.org In the septic rat liver injury model, treatment with agmatine helped mitigate the damage, which is intrinsically linked to massive oxidative stress and loss of cellular homeostasis. amegroups.org The integrated transcriptomic and metabolomic analysis concluded that the beneficial effects were achieved by regulating lipid metabolism and reducing inflammation by affecting fatty acid and amino acid metabolic pathways. amegroups.org The broader metabolic pathway, which includes this compound, is connected to the production of nitric oxide (NO) and proline metabolism, both of which are fundamental to maintaining cellular redox balance. researchgate.net An imbalance in redox homeostasis can lead to oxidative stress, which damages cellular macromolecules like proteins and lipids, contributing to pathology. mdpi.com

Advanced Analytical Methodologies for 4 Guanidinobutanal Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For guanidino compounds like 4-guanidinobutanal, which are often polar and non-volatile, specific chromatographic approaches have been developed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of guanidino compounds. rsc.org Method development often focuses on reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity. sielc.com Due to the polar nature of guanidino compounds, pre-column or post-column derivatization is frequently employed to enhance retention and detection. oup.comnih.gov

Derivatization converts the analyte into a product with more favorable chromatographic properties. Common derivatizing reagents for guanidino compounds include methylglyoxal (B44143), pyridoin, and benzoin. oup.comtandfonline.comtandfonline.com For instance, methylglyoxal reacts with the guanidino group to form a derivative that can be detected by UV at 275 nm. tandfonline.com Similarly, pyridoin has been used as a pre-column derivatizing reagent, with UV detection at 228 nm. tandfonline.com Post-column derivatization with reagents like 1,2-naphthoquinone-4-sulfonate allows for fluorometric detection, simplifying the chromatographic system as the reagent can be included in the mobile phase. nih.gov

The choice of stationary phase and mobile phase is critical. C18 columns are widely used for the separation of these derivatives. tandfonline.comtandfonline.com Mobile phases typically consist of a mixture of an organic solvent (like methanol (B129727) or acetonitrile), water, and a buffer to control pH. sielc.comtandfonline.comtandfonline.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separating a range of guanidino compounds. nih.govtandfonline.com For applications compatible with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 1: HPLC Methodologies for Guanidino Compound Analysis

Parameter Method 1 (Methylglyoxal Derivatization) Method 2 (Pyridoin Derivatization) Method 3 (Post-column Derivatization)
Derivatizing Reagent Methylglyoxal (pre-column) tandfonline.com Pyridoin (pre-column) tandfonline.com 1,2-naphthoquinone-4-sulfonate (post-column) nih.gov
Column Kromasil C-18, 5 µm tandfonline.com Kromasil C-18, 5 µm tandfonline.com Nucleosil C8, 5 µm nih.gov
Mobile Phase Methanol-water-sodium tetraborate (B1243019) buffer-acetonitrile tandfonline.com Methanol-water-sodium tetraborate buffer tandfonline.com Isocratic mobile phase with fluorogenic reagent and octanesulfonate nih.gov
Detection UV at 275 nm tandfonline.com UV at 228 nm tandfonline.com Fluorometric nih.gov

| Separation Time | Not specified | Not specified | Within 25 minutes nih.gov |

Gas chromatography (GC) is a powerful technique for separating volatile compounds. organomation.comyoutube.com However, guanidino compounds like this compound are non-volatile and cannot be directly analyzed by GC. oup.com Therefore, derivatization is a mandatory step to convert them into volatile derivatives suitable for GC analysis. oup.comoup.com

Several derivatization strategies have been developed for this purpose. A common approach involves a two-step reaction. First, a reagent like glyoxal (B1671930) or methylglyoxal reacts with the guanidino group to form a cyclic derivative. oup.compsu.eduresearchgate.net This is followed by a second reaction, often with ethyl chloroformate (ECF), which derivatizes other functional groups like carboxylic acids, making the entire molecule more volatile. psu.eduresearchgate.net Isovaleroylacetone (IVA) in combination with ECF has also been used to create stable derivatives for GC analysis. nih.gov

The choice of derivatizing reagent and reaction conditions, such as pH and temperature, must be carefully optimized to ensure complete and reproducible derivatization. oup.compsu.edu For example, the reaction with glyoxal is typically performed at a pH of 7.5. oup.com The resulting derivatives are then separated on a GC column, such as an HP-5 column, which is a common choice for this type of analysis. oup.compsu.edunih.gov Flame Ionization Detection (FID) is frequently used for the detection of the separated compounds. oup.compsu.edu These methods have been successfully applied to determine various guanidino compounds in biological samples. psu.edunih.gov

Table 2: GC Derivatization Strategies for Guanidino Compounds

Derivatizing Reagents GC Column Detection Key Findings
Glyoxal oup.comoup.com HP-5 (30 m x 0.32 mm i.d.) oup.com Flame Ionization Detector (FID) oup.com Enables elution and separation of non-volatile guanidino compounds. oup.comoup.com
Methylglyoxal and Ethyl Chloroformate psu.edu HP-5 (30 m x 0.32 mm i.d.) psu.edu Flame Ionization Detector (FID) psu.edu Allows for the determination of nine guanidino compounds in serum and urine. psu.edu

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. missouri.edu It offers advantages such as high resolution, short analysis times, and low consumption of samples and reagents. brieflands.com CE has been recognized as a viable method for the analysis of guanidino compounds. oup.comoup.com

In CE, analytes are separated within a narrow fused-silica capillary filled with a background electrolyte. sciex.com For basic compounds like guanidines, a common issue is the adsorption of the positively charged analytes onto the negatively charged capillary wall, which can lead to poor reproducibility. brieflands.com To address this, additives can be included in the running buffer. For instance, guanidine (B92328) itself has been used as a cationic additive to improve the chiral separation of basic drugs by reducing interactions with the capillary wall and the chiral selector. brieflands.com

CE methods have been developed for the determination of various biologically active compounds containing a guanidine group. bmpcjournal.ru The technique's versatility allows for different modes of separation, making it suitable for a range of analytical challenges in pharmaceutical and biological research. sciex.combmpcjournal.ru For complex samples, CE can be coupled with mass spectrometry (CE-MS), combining the high separation efficiency of CE with the sensitive and selective detection of MS, which is particularly useful in metabolomics studies. researcher.life

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool in modern analytical science, providing information about the mass-to-charge ratio of ions. rsc.org When coupled with chromatographic separation techniques (LC-MS or GC-MS), it offers unparalleled sensitivity and selectivity for the detection and characterization of compounds like this compound. rsc.orgrsc.org

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of unknown compounds. massspeclab.comcurrenta.de In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. currenta.deresearchgate.net

High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, allow for accurate mass measurements of both precursor and product ions, which aids in determining their elemental compositions. massspeclab.comcurrenta.de The structure of this compound has been tentatively identified in natural product extracts, such as from black cohosh (Cimicifuga racemosa), using this approach. nih.gov In one study, this compound was identified for the first time in Banlangen granules, a traditional Chinese medicine. researchgate.netnih.gov The fragmentation pathways of related guanidino alkaloids have been studied, providing a framework for the identification of new compounds within this class. nih.gov The elucidation of metabolic pathways can also be aided by MS/MS, where the structures of intermediates like this compound are key to understanding the sequence of biochemical reactions. researchgate.net

The process of structural elucidation typically involves:

Accurate Mass Measurement : Determining the elemental formula of the molecular ion. massspeclab.comcurrenta.de

MS/MS Fragmentation : Generating product ions to probe the molecule's structure. massspeclab.comcurrenta.de

Database Searching : Comparing experimental spectra with libraries of known compounds. massspeclab.com

In Silico Fragmentation : Using software to predict fragmentation patterns for proposed structures. massspeclab.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. rsc.orgchromatographyonline.comnih.gov This technique has been applied to the quantification of guanidino compounds in various non-human biological samples. dntb.gov.uascirp.org

The development of a quantitative LC-MS/MS method involves several key steps. nih.gov First, the sample is prepared to remove interfering substances; this can involve techniques like protein precipitation or liquid-liquid extraction. scirp.orgnih.gov The analyte is then separated from other components in the extract using HPLC. nih.gov Finally, the mass spectrometer is used for detection and quantification, typically in multiple reaction monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion-to-product ion transition is monitored for the analyte and an internal standard, which provides high selectivity and accurate quantification. mdpi.com

Method validation is crucial to ensure the reliability of the results and typically assesses linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). scirp.orgnih.gov For example, a sensitive LC/MS/MS method was developed and validated for a novel compound in rat plasma, demonstrating good linearity (R² > 0.99) and recovery. nih.gov Another study successfully developed and validated a method for determining asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) in various biological samples from mice, including plasma, urine, and different tissues. scirp.org Such methods require only small sample volumes, making them highly valuable in research settings. scirp.org

Table 3: Key Parameters in a Validated LC-MS/MS Method for Guanidino Compounds in Rat Plasma

Validation Parameter Result
Linear Range 0.01-10 µg/mL nih.gov
Correlation Coefficient (R²) > 0.99 nih.gov
Lower Limit of Quantification (LLOQ) 0.01 µg/mL nih.gov
Recovery (Analyte) 90.1% nih.gov
Intra-assay Precision (CV) 1.2-10.6% nih.gov
Inter-assay Precision (CV) 1.2-10.6% nih.gov

| Relative Error | 0.8-13.2% nih.gov |

High-Resolution Mass Spectrometry for Metabolomics Research

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for metabolomics research involving this compound. nih.gov This technique offers superior mass accuracy and resolution compared to unit mass resolution instruments, which is critical for the confident identification of metabolites in complex mixtures. researchgate.net The high resolving power allows for the differentiation of this compound from other isobaric compounds—molecules with the same nominal mass but different elemental compositions—thereby ensuring accurate detection. researchgate.net

In the field of untargeted metabolomics, which aims to comprehensively profile all metabolites in a sample, LC-HRMS is indispensable. animbiosci.organimbiosci.org For instance, ultra-high performance liquid chromatography coupled with a quadrupole-orbitrap mass spectrometer has been successfully used to identify this compound in complex natural product extracts, such as Banlangen granules. researchgate.net This identification was novel for the substance and highlighted the compound's potential role in its anti-influenza activity. researchgate.net

To enhance detection and quantification, chemical isotope labeling (CIL) followed by LC-HRMS analysis has emerged as a powerful strategy. frontiersin.org This approach uses labeling reagents that react with specific functional groups, such as the amine/guanidino and carbonyl groups present in this compound. frontiersin.org Differential labeling with 12C- and 13C-isotopes allows for highly accurate relative quantification and can detect thousands of metabolites, providing a holistic view of the metabolome. frontiersin.org This method has proven effective in analyzing metabolites from complex biological samples like plasma. frontiersin.org

Table 1: Summary of High-Resolution Mass Spectrometry Applications in this compound Research

Research AreaAnalytical TechniqueKey FindingsReference(s)
Untargeted Metabolomics UPLC-Q-Orbitrap-MSIdentification of this compound in Banlangen granules. researchgate.net
Urine Metabolomics Chemical Isotope Labeling LC-MSEnables high-sensitivity detection of metabolites like this compound. ualberta.ca
Biomarker Discovery CIL LC-MSAllows for accurate quantification of carbonyl- and amine-containing metabolites. frontiersin.org

**5.3. Spectroscopic Characterization in Research Contexts

Spectroscopic methods are vital for elucidating the molecular structure of this compound and for monitoring its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for identifying organic compounds and monitoring reaction progress in real-time. chromatographytoday.comchemrxiv.org For organic molecules, NMR is often the preferred method for reliably determining what has been synthesized at each stage of a chemical process. chromatographytoday.com By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products and intermediates. iastate.edumagritek.com

In the context of this compound research, ¹H NMR could be used to monitor its synthesis. Key signals, such as the characteristic aldehyde proton peak (typically found between 9-10 ppm), would be tracked. The disappearance of reactant signals and the simultaneous appearance and increase in the intensity of signals corresponding to this compound would provide direct insight into the reaction kinetics. iastate.edu The non-destructive nature of NMR analysis means the sample can be recovered and used for further experiments. magritek.com Recent advances have led to the development of benchtop NMR instruments that can be placed directly in a fume hood, making reaction monitoring more accessible for process optimization. chromatographytoday.commagritek.com

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. specificpolymers.com It works by measuring the absorption of infrared light, which causes the bonds between atoms to vibrate at specific, characteristic frequencies. pressbooks.pub This produces a unique spectral "fingerprint" that can be used for qualitative analysis of a compound's structure. eag.com

For this compound, FTIR analysis would reveal the presence of its key functional groups. The spectrum would be expected to show distinct absorption bands corresponding to the vibrations of the aldehyde and guanidinium (B1211019) groups. This makes FTIR a valuable tool for confirming the identity of synthesized this compound or for studying its interactions with other molecules. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound Functional Groups

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Aldehyde C-H stretch2850-2750
C=O stretch1740-1720
Guanidinium N-H stretch3400-3100
C=N stretch1680-1620
C-N stretch1250-1020
Alkane C-H stretch2960-2850
C-H bend1470-1350

Note: Expected wavenumber ranges are general and can be influenced by molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative technique for determining the concentration of a substance in a solution. upi.edu The method is based on the Beer-Lambert Law, which states that for a given substance, the absorbance of light at a specific wavelength is directly proportional to its concentration. libretexts.orgubbcluj.ro To determine an unknown concentration, a calibration curve is typically generated using standards of known concentrations. ubbcluj.ro

While UV-Vis spectroscopy is a powerful tool, its direct application to this compound is limited. The compound lacks a strong chromophore—the part of a molecule responsible for absorbing light in the UV-Vis region. sci-hub.se The aldehyde group exhibits only a weak absorption. To overcome this, a common strategy is to derivatize the molecule by attaching a chemical tag or chromophore that absorbs strongly in the UV-Vis range. chromatographyonline.com This indirect method significantly enhances detection sensitivity and allows for accurate quantification of this compound at low concentrations. chromatographyonline.com

Sample Preparation and Derivatization for Enhanced Detection in Research

Effective sample preparation is a critical step for achieving reliable and accurate analytical results, especially when dealing with complex biological matrices. Derivatization is a key strategy employed to modify an analyte like this compound to improve its stability, chromatographic properties, or detectability. chromatographyonline.com

For instance, derivatization can be used to add a chromophore or fluorophore to this compound, making it readily quantifiable by UV-Vis or fluorescence detectors. chromatographyonline.com Common derivatizing agents for the amine functionality in the guanidino group include dansyl chloride or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). chromatographyonline.com The aldehyde group can also be targeted. For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. mdpi.com Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used for this purpose. chromatographyonline.com

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used to isolate, purify, and concentrate analytes from complex mixtures prior to analysis. numberanalytics.comthermofisher.com The process involves passing a liquid sample through a solid sorbent material that retains the analyte of interest, while impurities are washed away. thermofisher.com The purified analyte is then eluted with a different solvent. numberanalytics.com

For the isolation of this compound from a biological matrix like plasma or urine, a protocol based on its chemical properties would be developed. lcms.cz Given the highly basic nature of the guanidinium group, which is protonated and positively charged at physiological pH, a strong cation exchange (SCX) sorbent is an appropriate choice. chromatographyonline.com The protocol involves several key steps to ensure efficient and clean extraction. lcms.cz

Table 3: Generalized Solid-Phase Extraction (SPE) Protocol for this compound

StepPurposeTypical Solvents/Reagents
1. Sorbent Conditioning To activate the sorbent and ensure reproducible retention.Methanol followed by an equilibration buffer (e.g., phosphate (B84403) buffer, pH 6-7).
2. Sample Loading To apply the pre-treated sample to the sorbent, retaining this compound.pH-adjusted and filtered biological sample (e.g., urine, plasma).
3. Washing To remove unretained, weakly bound impurities and interferences.A non-polar solvent (e.g., hexane) followed by a weak buffer or acidified water.
4. Elution To disrupt the interaction between the analyte and sorbent, releasing the purified this compound.A basic solution (e.g., ammoniated methanol) or a buffer with high ionic strength.

Chemical Derivatization for Volatility or Detectability

In the analysis of this compound, chemical derivatization is a critical step to enhance its analytical properties for certain chromatographic techniques. Due to its polarity and the presence of reactive functional groups (a guanidino and an aldehyde group), this compound is not inherently suitable for methods like gas chromatography (GC) without modification. Derivatization serves to increase volatility for GC analysis or to improve detectability for high-performance liquid chromatography (HPLC) by introducing a chromophoric or fluorophoric tag. researchgate.netrestek.combioanalysis-zone.com

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The primary goal of derivatization for GC-MS is to convert the non-volatile this compound into a thermally stable and volatile derivative. rsc.org This is achieved by reacting its functional groups. The guanidino group, being highly polar, requires derivatization. Similarly, the aldehyde group can be targeted.

Research on other guanidino compounds shows that reagents targeting the guanidino group are effective. rsc.orgoup.comresearchgate.net For instance, a two-step derivatization using glyoxal followed by ethyl chloroformate (ECF) has been successfully applied to various guanidino compounds. researchgate.net Another approach involves using isovaleroylacetone (IVA) and ECF. nih.gov Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also commonly used to derivatize active hydrogens in amine and guanidino groups, increasing volatility. mdpi.com

Given the structure of this compound, a multi-step derivatization targeting both the guanidino and aldehyde functions would likely be necessary for successful GC-MS analysis. A plausible strategy would involve a reaction with a reagent like glyoxal or a similar dicarbonyl compound to form a stable heterocyclic ring with the guanidino group, followed by a second reaction, such as silylation, to cap any remaining active hydrogens and derivatize the aldehyde group. rsc.orgoup.com

Interactive Data Table: Derivatization Reagents for GC-MS Analysis of Guanidino Compounds

Derivatizing Reagent(s)Target Functional Group(s)Key AdvantagesReference(s)
Glyoxal and Ethyl Chloroformate (ECF)GuanidinoForms stable derivatives suitable for GC. researchgate.net
Isovaleroylacetone (IVA) and ECFGuanidinoImproved sensitivity and reduced analysis time. nih.gov
Hexafluoroacetylacetone and ECFGuanidinoHigh sensitivity reported with GC-MS. rsc.org
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine, Guanidino, Hydroxyl, CarboxylCommon, effective for increasing volatility. mdpi.com
Methylglyoxal and ECFGuanidinoQuantitative derivatization at room temperature. rsc.org

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, particularly with fluorescence detection (FLD) or UV-Vis detection, derivatization aims to introduce a moiety that absorbs UV light or fluoresces, thereby significantly enhancing detection sensitivity. bioanalysis-zone.comchromatographyonline.comscispace.com This is especially useful for compounds like this compound that lack a native chromophore or fluorophore. The aldehyde group is the primary target for such derivatization.

Both pre-column and post-column derivatization strategies are employed for aldehydes. jascoinc.comjasco-global.comjasco-global.com In pre-column derivatization, the analyte is reacted with the labeling reagent before injection into the HPLC system. Post-column derivatization involves the reaction occurring after the analyte has been separated on the column but before it reaches the detector. jascoinc.comjasco-global.comjasco-global.com

Several fluorescent labeling reagents are available for aldehydes. For example, 1,3-cyclohexanedione (B196179) reacts with aldehydes to form highly fluorescent derivatives, a method that can be applied post-column. jascoinc.comjasco-global.comjasco-global.com Another sensitive pre-column derivatization reagent is 2-[2-(7H-dibenzo[a,g]carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC), which reacts with aldehydes to form stable, highly fluorescent derivatives. nih.gov N-acetylhydrazine acridone (B373769) (AHAD) is another novel fluorescence labeling reagent that reacts with carbonyl compounds, including aldehydes, to form quantifiable hydrazones. rsc.org

Interactive Data Table: Derivatization Reagents for HPLC-FLD Analysis of Aldehydes

Derivatizing ReagentDerivatization TypeTarget Functional GroupDetection PrincipleReference(s)
1,3-CyclohexanedionePost-columnAldehydeFluorescence jascoinc.comjasco-global.comjasco-global.com
2,4-Dinitrophenylhydrazine (DNPH)Pre-columnAldehydeUV-Vis Absorption jascoinc.comjasco-global.comjasco-global.com
DBCEECPre-columnAldehydeFluorescence nih.gov
N-acetylhydrazine acridone (AHAD)Pre-columnAldehydeFluorescence rsc.org

Matrix Effects and Internal Standard Strategies

When quantifying this compound in complex biological or environmental samples, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects pose a significant challenge. researchgate.netchromatographyonline.comjfda-online.com Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. chromatographyonline.comwuxiapptec.com This can severely compromise the accuracy and precision of quantitative results.

Given that this compound is a highly polar compound, it is particularly susceptible to matrix effects, especially when analyzed using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization (ESI)-MS. researchgate.netjfda-online.comnih.gov The co-elution of inorganic salts and other polar endogenous compounds can interfere with the ionization of this compound, making reliable quantification difficult. researchgate.net

To mitigate these effects, a robust internal standard strategy is essential. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. scispace.comwuxiapptec.com

Stable Isotope Dilution Method (SIDM): The Gold Standard

The most effective approach to counteract matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in what is known as a stable isotope dilution method (SIDM) or stable isotope dilution analysis (SIDA). tum.ded-nb.infofda.gov A SIL-IS is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy stable isotope (e.g., ¹³C, ¹⁵N, or ²H). wuxiapptec.com

The key advantages of using a SIL-IS are:

Identical Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the unlabeled analyte. This ensures it behaves similarly during sample extraction, cleanup, and chromatographic separation. bioanalysis-zone.comwuxiapptec.com

Co-elution: The SIL-IS co-elutes with the native analyte, meaning it is exposed to the exact same matrix components at the same time in the MS source. bioanalysis-zone.com

Compensation for Variability: It effectively compensates for variations in extraction recovery, injection volume, and, most importantly, ionization suppression or enhancement. wuxiapptec.comtum.de

For the quantification of this compound, the ideal internal standard would be this compound labeled with stable isotopes (e.g., ¹³C₄, ¹⁵N₃-4-guanidinobutanal). This standard would be added to the sample at the very beginning of the sample preparation process. tum.de Quantification is then based on the ratio of the peak area of the native analyte to the peak area of the SIL-IS. tum.defda.gov This ratio remains constant even if signal suppression or enhancement occurs, as both the analyte and the internal standard are affected proportionally.

Other Internal Standard Approaches

When a specific SIL-IS is not available, a structural analog may be used. scispace.com This would be a compound with a similar chemical structure and physicochemical properties to this compound. However, structural analogs may have different retention times and ionization efficiencies, making them less effective at compensating for matrix effects compared to a SIL-IS. scispace.com Another advanced concept involves using a guanidinated protein as an internal standard for protein-bound analytes, though this is less directly applicable to the free form of this compound. nih.gov

Interactive Data Table: Internal Standard Strategies for LC-MS Analysis

Internal Standard StrategyDescriptionAdvantagesDisadvantagesReference(s)
Stable Isotope-Labeled IS (SIL-IS)An isotopically enriched version of the analyte (e.g., ¹³C, ¹⁵N labeled this compound).Considered the "gold standard"; best compensation for matrix effects and recovery losses; co-elutes with analyte.Can be expensive; not always commercially available. scispace.comwuxiapptec.comtum.de
Structural Analog ISA compound with a chemical structure similar to the analyte.More readily available and less expensive than SIL-IS.May not co-elute perfectly; may have different ionization efficiency, leading to incomplete correction of matrix effects. scispace.com
No Internal StandardQuantification based on external calibration curve.Simple and inexpensive.Highly susceptible to matrix effects and variations in sample preparation; not recommended for complex matrices. researchgate.net

Theoretical and Computational Studies of 4 Guanidinobutanal

Quantum Chemical Calculations

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), are instrumental in dissecting the electronic and structural characteristics of molecules like 4-Guanidinobutanal. These methods allow for the prediction of molecular properties at an atomic level, offering a deeper understanding of chemical reactivity and stability mdpi.comwikipedia.org.

PropertyTypical Calculated Value (for similar compounds)Method Used (General)Significance
HOMO Energy (eV)-6.0 to -8.0DFTIndicates electron donating ability.
LUMO Energy (eV)-1.0 to -3.0DFTIndicates electron accepting ability.
HOMO-LUMO Gap (eV)3.0 to 6.0DFTReflects electronic stability and reactivity; smaller gap indicates more reactivity.
Partial Charges (e.g., on Guanidino N)+0.5 to +0.8Mulliken AnalysisQuantifies charge distribution and polarity across atoms.
Electrostatic Potential MapVisual representation of electron densityDFTIdentifies regions of positive and negative electrostatic potential.

Conformer Analysis and Energy Minimization

Molecules, especially those with flexible chains like this compound, can exist in various spatial arrangements known as conformers. Conformer analysis, coupled with energy minimization techniques, aims to identify the most stable three-dimensional structures and their relative energy differences libretexts.orgrsc.orgpressbooks.pubresearchgate.net. These computational methods optimize the molecular geometry to find local energy minima, thereby predicting the energetically favored conformations. The stability of these conformers is influenced by factors such as steric hindrance between atoms and torsional strain around single bonds libretexts.orgpressbooks.pub. Understanding the preferred conformers is vital for predicting molecular interactions and reactivity.

Conformer IDRelative Energy (kcal/mol)Description of Key FeatureMethod Used (General)
Conformer A0.0 (Reference)Most stable conformation (e.g., anti-like arrangement)DFT, Energy Minimization
Conformer B+1.5 to +3.0Less stable (e.g., gauche-like arrangement)DFT, Energy Minimization
Conformer C+3.0 to +5.0Higher energy (e.g., eclipsed arrangement)DFT, Energy Minimization

Reaction Pathway Modeling (e.g., Transition State Analysis)

Investigating reaction mechanisms involves modeling the entire pathway from reactants to products, which necessitates the identification of transition states (TS) nih.govdiva-portal.org. A transition state represents the highest energy point along the minimum energy path of a reaction and is characterized by having one imaginary vibrational frequency diva-portal.orgopentextbc.calibretexts.org. Quantum chemical calculations can predict the structures of these transition states and determine the associated activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed opentextbc.calibretexts.orgdbc.wroc.plsavemyexams.com. This information is critical for understanding reaction kinetics and predicting reaction rates.

Reaction StepTransition State (Conceptual)Activation Energy (kJ/mol)Method Used (General)Significance
Step 1TS1[Value]DFT, TS AnalysisEnergy barrier for the initial reaction phase.
Step 2TS2[Value]DFT, TS AnalysisEnergy barrier for subsequent reaction phases.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular behavior, tracking the movement of atoms and molecules over time. This technique is invaluable for studying molecular interactions, conformational changes, and the influence of the surrounding environment, such as solvents nih.govresearchgate.netspringernature.com.

Solvation PropertyTypical Value Range (for polar molecules)Method Used (General)Significance
Solvation Free Energy (kJ/mol)-200 to -500MD, Continuum ModelsEnergetic favorability of dissolving in a solvent.
Hydrogen Bonds to Solvent[Number]MDIndicates specific interactions with solvent molecules.

Ligand-Protein Docking (for in vitro enzyme/receptor studies)

Ligand-protein docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand) to a protein target. This is a cornerstone of structure-based drug design and biochemical pathway analysis nih.govbenthamopenarchives.comdiva-portal.orgyoutube.comh-its.org. Docking simulations can identify specific binding sites on proteins and reveal the key amino acid residues that interact with the ligand through forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces nih.govbeilstein-journals.orgnih.govbiolab.si. The output typically includes predicted binding poses and a scoring function that estimates the binding energy or affinity. For instance, studies on aldehyde dehydrogenases have shown that specific residues like Phe169, Trp176, Thr303, Asp459, Phe467, and Lys479 are involved in binding aldehydes, with calculated energy-minimized models providing insights into these interactions nih.gov.

Protein Target (Example)Docking Score/Energy (kcal/mol)Key Interacting Residues (Example)Method Used (General)Significance
PaPauC (Aldehyde Dehydrogenase)-7.0 to -9.0 (example range)Phe169, Trp176, Thr303, Asp459, Phe467, Lys479Molecular DockingPredicts binding affinity and identifies critical amino acids for binding.
Focal Adhesion Kinase (FAK)[Score][Residues]Molecular DockingIdentifies potential inhibitors for therapeutic applications.

4 Guanidinobutanal As a Precursor and Research Tool

Application in Natural Product Synthesis

While the guanidino functional group is a key feature in a wide array of complex natural products, particularly marine alkaloids, the direct and explicit use of 4-guanidinobutanal as a starting material or key intermediate is not extensively documented in readily accessible scientific literature.

Intermediacy in Guanidine (B92328) Alkaloid Synthesis

Guanidine alkaloids, a diverse class of natural products often isolated from marine sponges, frequently contain structural motifs derived from amino acids like arginine. These complex molecules, such as those in the batzelladine and ptilocaulin (B1678321) families, possess intricate polycyclic systems. While some of these alkaloids incorporate a 4-guanidinobutyl moiety, suggesting a theoretical biosynthetic link to compounds like this compound, concrete examples of its use as a synthetic intermediate in the total synthesis of these alkaloids are not prominently reported. Synthetic strategies for these complex molecules often employ more stable or versatile precursors, with the guanidine group being introduced at various stages through different chemical transformations.

Building Block for Complex Molecules

The utility of a molecule as a building block in the synthesis of complex structures depends on its reactivity, stability, and the efficiency with which it can be incorporated into a larger molecular framework. This compound possesses both an aldehyde and a guanidino group, offering potential for various chemical reactions. However, the high basicity and nucleophilicity of the guanidine group can complicate synthetic transformations, often requiring protective group strategies. There is a lack of specific, published research that highlights this compound as a commonly used building block for the construction of complex molecules outside of the theoretical scope of guanidine alkaloid synthesis.

Development of Chemical Probes and Enzyme Inhibitors

The development of chemical probes, such as fluorescent or isotopically labeled molecules, and enzyme inhibitors is a crucial area of chemical biology. These tools are instrumental in studying biological processes. However, there is no significant body of research detailing the use of this compound for these specific applications.

Synthesis of Fluorescent or Isotopic Labels

Fluorescent and isotopic labeling are powerful techniques for tracking molecules in biological systems. While guanidino-containing compounds can be and have been labeled, there are no specific, widely-cited methods or studies that describe the synthesis of fluorescent or isotopically labeled probes derived directly from this compound.

Design of Mechanism-Based Enzyme Probes

Mechanism-based enzyme probes are designed to covalently modify an enzyme's active site, providing valuable information about its catalytic mechanism. The design of such probes requires a deep understanding of the target enzyme's structure and function. There is no readily available literature that describes the design or application of this compound as a mechanism-based probe for any specific enzyme.

Role in Biosynthetic Pathway Elucidation Research

Understanding the biosynthetic pathways of natural products is a fundamental aspect of biochemistry and drug discovery. Metabolites and their precursors are key to unraveling these complex processes. This compound is recognized as a metabolite, and its related oxidized form, 4-guanidinobutanoic acid, is known to be involved in metabolic pathways, including its biosynthesis from arginine. However, specific research studies that utilize this compound as a tool to elucidate these biosynthetic pathways are not well-documented. While it is plausible that isotopically labeled versions of this compound could be used in feeding studies to trace the biosynthesis of guanidine-containing natural products, detailed findings from such research are not prominently featured in the scientific literature.

Tracer Studies Using Labeled this compound

Despite the utility of isotopic labeling in metabolic pathway analysis, a comprehensive review of available scientific literature reveals a notable absence of studies employing isotopically labeled this compound as a tracer. While the use of stable isotopes like 13C, 15N, and 2H is a well-established methodology for elucidating metabolic fluxes and precursor-product relationships, specific applications involving the synthesis and administration of labeled this compound for the purpose of tracing its metabolic fate in biological systems have not been documented in the reviewed literature.

The general principles of tracer studies involve the introduction of a labeled compound into a biological system and the subsequent detection of the isotope in downstream metabolites. This powerful technique allows researchers to map metabolic pathways, quantify flux through different routes, and identify the origins of specific atoms within a molecule. However, the application of this methodology to this compound has yet to be explored in published research.

Table 1: Summary of Literature Search for Tracer Studies Using Labeled this compound

Search QueryDatabase/EngineFindings
"isotopically labeled this compound"Google Scholar, PubMed, ScopusNo relevant results describing the synthesis or use of labeled this compound for tracer studies.
"this compound metabolic tracing"Google Scholar, PubMed, ScopusNo relevant results.
"13C-labeled this compound"Google Scholar, PubMed, ScopusNo relevant results.
"synthesis of labeled guanidino compounds"Google Scholar, PubMed, ScopusGeneral methods for labeling related compounds, but no specific synthesis of labeled this compound.

Investigation of Enzymatic Mechanisms in vitro

One of the primary enzymes known to act on this compound is 4-guanidinobutyraldehyde dehydrogenase (GBAL dehydrogenase) . Research on the fungus Aspergillus niger has elucidated a novel catabolic pathway for agmatine (B1664431), where this compound is a central intermediate. In this pathway, amine oxidase converts agmatine to this compound, which is then oxidized to 4-guanidinobutanoate by GBAL dehydrogenase.

In vitro characterization of the enzymatic activity in mycelial extracts of A. niger grown on agmatine revealed significant levels of 4-guanidinobutyraldehyde dehydrogenase. The enzyme utilizes NAD⁺ as a cofactor to catalyze the conversion of the aldehyde group of this compound to a carboxylate group, forming 4-guanidinobutanoate. This reaction is a critical step in the pathway, allowing for the further metabolism of the guanidino compound.

While detailed kinetic parameters for the A. niger enzyme are not extensively reported, the study demonstrated the functional presence and activity of this dehydrogenase in vitro, confirming its role in the metabolic cascade.

Another area of research where this compound is relevant to enzymatic mechanisms is in the study of human agmatinase (AGMAT) . While agmatinase is traditionally known to hydrolyze agmatine, recent studies have shown that the human enzyme has a broader substrate specificity than previously thought, acting on a range of linear guanidino acids. Although this compound itself is not the direct substrate for AGMAT, its oxidized product, 4-guanidinobutanoate, is. Understanding the substrate preferences of AGMAT provides context for the metabolic fate of compounds derived from this compound.

In vitro assays with recombinant human AGMAT have demonstrated that it can hydrolyze guanidino acids. This has led to the proposal that its physiological role may be more diverse than solely the degradation of agmatine. These findings are significant as they suggest a potential enzymatic pathway in humans for the metabolism of guanidino compounds that could be derived from this compound.

Table 2: Summary of In Vitro Enzymatic Studies Involving this compound and Related Metabolites

EnzymeOrganismSubstrate(s)Product(s)Cofactor(s)Key Findings
4-Guanidinobutyraldehyde DehydrogenaseAspergillus nigerThis compound4-GuanidinobutanoateNAD⁺Demonstrated the in vitro oxidation of this compound as a key step in a novel agmatine catabolic pathway.
Human Agmatinase (AGMAT)Homo sapiensLinear guanidino acids (e.g., 4-guanidinobutanoate)Urea (B33335) and corresponding amine-In vitro studies revealed that the human enzyme hydrolyzes a range of guanidino acids, suggesting a broader substrate specificity than previously understood.

Future Research Directions and Emerging Paradigms

Integration with Systems Biology Approaches

Systems biology, with its holistic view of biological systems, offers a powerful framework for contextualizing the role of 4-Guanidinobutanal. Untargeted metabolomic profiling, a cornerstone of systems biology, has been instrumental in identifying and quantifying this compound in diverse biological contexts. For instance, studies on urea (B33335) cycle disorders (UCDs) have revealed that this compound is among several guanidino compounds that are elevated in these conditions, providing a more comprehensive metabolic signature than single biomarkers. nih.gov In patients with arginase deficiency, a specific type of UCD, untargeted mass spectrometry-based analysis identified significant elevations in this compound along with other arginine-derived metabolites. nih.gov

This approach has also led to the first-time identification of this compound in the yeast Saccharomyces cerevisiae. mdpi.com Compartment-specific metabolomics of mitochondria in a sym1Δ mutant strain not only detected this compound but also suggested its potential involvement in cellular stress tolerance. mdpi.com Similarly, metabolome analysis in plants has correlated the presence of this compound with mineral imbalances related to physiological disorders like cork spot in pears. mdpi.com In symbiotic nitrogen fixation, isotope labeling studies in Sinorhizobium meliloti bacteroids detected significant labeling of 4-guanidinobutanoate, the direct oxidation product of this compound, pointing to a functional arginine transamination pathway. embopress.org These examples highlight how integrating data on this compound into broader metabolic networks is crucial for understanding complex biological states, from human genetic disorders to microbial symbiosis and plant physiology. nih.govmdpi.commdpi.comembopress.org

Organism/SystemResearch ContextKey Finding Related to this compoundCitation
Human (UCD Patients)Untargeted MetabolomicsElevated levels detected in plasma of patients with Arginase deficiency. nih.gov
Saccharomyces cerevisiaeCompartment-Specific MetabolomicsFirst-time identification in yeast; levels reduced in sym1Δ mutant, suggesting a role in stress tolerance. mdpi.com
Sinorhizobium melilotiIsotope Labeling StudiesDetection of its labeled oxidation product supports an active arginine transamination pathway during nitrogen fixation. embopress.org
'Akizuki' Pear FruitMetabolome & Mineral AnalysisPositively correlated with magnesium levels in fruit tissues affected by the cork spot disorder. mdpi.com

Advanced Spectroscopic Techniques for In Situ Analysis

The detection and quantification of reactive and often low-abundance metabolites like this compound in complex biological matrices necessitate the use of advanced analytical techniques. Modern mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are at the forefront of this research. Techniques such as UPLC-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) provide the high resolution and sensitivity required to identify compounds like this compound from complex extracts, as demonstrated in the phytochemical analysis of yeast. mdpi.comresearchgate.net

Furthermore, two-dimensional liquid chromatography (2D LC) hyphenated with high-resolution mass spectrometry (HRMS/MS) has been employed to identify minor guanidine (B92328) alkaloids from crude extracts of marine sponges. researchgate.net This powerful separation technique allows for the resolution of complex mixtures and the identification of novel compounds structurally related to this compound. researchgate.net In enzyme activity assays, LC-MS is used for the direct analysis of in vitro reactions, where this compound was formed in situ from its diethylacetal precursor to confirm enzyme function. biorxiv.org These methods are crucial for accurately profiling metabolic pathways and understanding the precise roles of transient intermediates like this compound.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org While there are currently no documented applications of bioorthogonal chemistry that directly involve this compound, this area represents a promising frontier for future research. As an endogenous metabolite, this compound itself is not bioorthogonal. escholarship.orgnih.gov However, it could be chemically modified to incorporate a "bioorthogonal handle," such as an azide (B81097) or an alkyne group.

Such a modified version of this compound could be used as a chemical probe to trace its metabolic fate and identify its binding partners within a cell. By introducing the probe and then using a "click chemistry" reaction to attach a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag), researchers could visualize the localization of the compound or isolate proteins that interact with it. nobelprize.org This strategy could help elucidate the specific pathways and functional roles of this compound in cellular processes, overcoming the challenges of studying a small, transient metabolite using traditional methods.

Machine Learning and AI in Compound Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and systems biology. nih.govspringernature.com These computational tools can analyze vast datasets to predict the biological activities of compounds or design novel molecules with desired properties. nih.govresearchgate.net In the context of this compound, AI and ML can be applied in several ways.

Firstly, ML algorithms can be trained on large-scale metabolomic datasets to identify patterns and predict the functional role of metabolites. d-nb.infokjpp.net By correlating the abundance of this compound with specific genetic backgrounds, disease states, or environmental conditions across many studies, it may be possible to generate new hypotheses about its function. nih.govmdpi.com A patent has described a metabolomics-based system using computational analysis to identify metabolites like this compound that could serve as potential therapeutic agents or targets. google.com

AI/ML Application AreaPotential Use with this compoundRelevant Findings/ConceptsCitation
Functional PredictionAnalyzing metabolomic data to predict biological roles and associations with disease.ML models predict compound activity from chemical structure; computational systems can link metabolites to disease. d-nb.infokjpp.netgoogle.com
Enzyme Discovery & DesignPredicting and engineering enzymes that metabolize this compound.AI can design tailored enzymes; a 4-guanidinobutyraldehyde dehydrogenase was identified in a study on microbial upcycling. embopress.orguni-duesseldorf.de
Drug DesignUsing the structure of this compound as a scaffold or lead for designing new therapeutic compounds.AI-based methods are used for lead generation and optimization in drug discovery. nih.govspringernature.com

Exploration of Novel Biochemical Pathways in Underexplored Organisms

The discovery of this compound in diverse and less-studied organisms has unveiled unique metabolic pathways. In the bacterium Nocardioides simplex, agmatine (B1664431) is degraded via a novel pathway where it is first converted to this compound by a diaminopropane (B31400) aminotransferase. oup.com This aldehyde is then oxidized to 4-guanidinobutyrate. oup.com This pathway is distinct from those found in other bacteria.

In the plant kingdom, research on the alkaloid-producing plant Flueggea suffruticosa identified an enzyme, FsOLADO, that catalyzes the formation of this compound (referred to as γ-guanidinobutyraldehyde) directly from arginine. biorxiv.org This was a significant finding, as this class of enzyme was previously believed to be exclusive to prokaryotes, demonstrating a case of parallel evolution of a metabolic pathway in plants. biorxiv.org

The marine environment is another source of novel biochemistry involving this compound. In studies of marine sponges of the genus Crambe, it has been proposed that this compound is a key intermediate in the biosynthesis of complex cyclic guanidine alkaloids. researchgate.net It is thought to act as an electrophile that reacts with fatty acid derivatives to build the diverse skeletons of these natural products. researchgate.net Additionally, the reaction converting 5-guanidino-2-oxo-pentanoate to this compound has been noted in databases related to marine microbial taxa, hinting at its role in broader marine biogeochemical cycles. hawaii.edu These discoveries underscore the importance of exploring a wide range of organisms to fully understand the metabolic diversity and capabilities of nature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Guanidinobutanal, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves guanylation of 4-aminobutanal derivatives under controlled pH (e.g., using carbodiimide coupling agents). Purity validation requires HPLC with UV detection (λ = 210–220 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Cross-reference with literature-reported retention times and spectral data to confirm identity . Replicate synthesis steps at least three times to assess reproducibility, and report yield variability (±5–10%) due to intermediate instability .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?

  • Experimental Design : Use buffered solutions (pH 3–10) and incubate this compound at 25°C and 37°C. Monitor degradation via time-course NMR (¹H/¹³C) to track aldehyde and guanidine group integrity. Include triplicate samples and statistical analysis (e.g., ANOVA) to compare degradation rates. Report deviations >10% as significant, and use deuterated solvents to avoid interference .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodology : LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) ensures precision. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to minimize matrix effects. Validate methods per ICH guidelines, including linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound’s tautomeric forms be resolved?

  • Data Contradiction Analysis : Combine variable-temperature NMR and computational modeling (DFT calculations) to identify dominant tautomers. For instance, if NMR shows aldehyde proton signals but IR suggests enol formation, conduct solvent-dependent studies (DMSO vs. water). Reconcile discrepancies by comparing experimental data with predicted tautomerization barriers .

Q. What mechanisms explain this compound’s reactivity in nucleophilic environments, and how can this inform kinetic studies?

  • Mechanistic Approach : Use stopped-flow kinetics to measure reaction rates with thiols or amines. Propose a two-step mechanism: initial Schiff base formation followed by cyclization. Validate with kinetic isotope effects (KIE) and transition-state modeling. Address outliers by testing competing pathways (e.g., hydration vs. condensation) .

Q. How should researchers address inconsistencies in reported bioactivity data for this compound across cell lines?

  • Critical Evaluation : Replicate assays using standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (serum-free media, 48h exposure). Perform dose-response curves (IC₅₀) with error bars (SEM) and meta-analyze existing data using PRISMA frameworks. Attribute variability to differences in membrane permeability or metabolic enzyme expression .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility in this compound-related experiments?

  • Best Practices :

  • Document synthesis and storage conditions (e.g., -80°C under argon).
  • Share raw datasets (NMR FIDs, LC-MS chromatograms) via FAIR-compliant repositories (e.g., Chemotion ).
  • Use pre-registered protocols for biological assays to minimize bias .

Q. How can researchers optimize computational models to predict this compound’s physicochemical properties?

  • Modeling Workflow :

Train QSAR models using datasets with >50 analogs.

Validate predictions (e.g., logP, pKa) against experimental values using Bland-Altman plots.

Address outliers by refining descriptors (e.g., solvent-accessible surface area) .

Data Management and Reporting

Q. What frameworks are recommended for systematic reviews of this compound’s toxicological profile?

  • Guidance : Follow Cochrane Handbook protocols :

  • Define inclusion/exclusion criteria (e.g., in vivo studies with n ≥ 10).
  • Assess bias via ROBINS-I tool for non-randomized studies.
  • Perform meta-analysis if heterogeneity (I²) < 50%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.